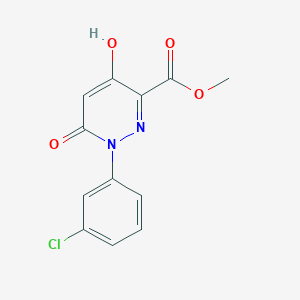

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

説明

Historical Context of Pyridazine Chemistry

The development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer, who first prepared pyridazine derivatives through the condensation of phenylhydrazine with levulinic acid during his investigations into indole synthesis. The parent pyridazine heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by systematic decarboxylation reactions. This foundational work established the synthetic pathways that would later enable the preparation of more complex derivatives such as this compound. The evolution of pyridazine chemistry accelerated significantly during the twentieth century as researchers recognized the potential of these heterocycles in pharmaceutical applications. The incorporation of chlorophenyl substituents and ester functionalities, as exemplified in the target compound, represents a modern refinement of these classical synthetic approaches.

The synthesis of novel fused pyridazines gained momentum through the development of advanced methodologies, including Diaza-Wittig reactions that enabled access to previously inaccessible structural variants. These synthetic innovations provided the chemical tools necessary for the preparation of compounds like this compound with precise control over substitution patterns. The historical progression from simple pyridazine cores to complex derivatives reflects the growing understanding of how structural modifications influence biological activity and chemical stability. Contemporary synthetic approaches have built upon these historical foundations to create libraries of pyridazinone derivatives that serve as valuable research tools for investigating structure-activity relationships.

Position Within Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a member of the diazine family, specifically classified as a pyridazinone derivative. The compound features a six-membered aromatic ring containing two adjacent nitrogen atoms, which distinguishes it from its isomeric counterparts pyrimidine and pyrazine. The integration of the 3-chlorophenyl substituent through the nitrogen atom creates a hybrid structure that combines the electronic properties of both aromatic systems. This structural arrangement places the compound within the subset of N-aryl pyridazinones, a class recognized for diverse biological activities and synthetic utility.

The hydroxyl group positioned at the 4-position of the pyridazinone ring represents a critical structural feature that influences both the compound's chemical reactivity and its potential for intermolecular interactions. The methyl ester functionality at the 3-position further enhances the compound's versatility by providing opportunities for chemical modification and conjugation reactions. Within the context of heterocyclic pharmacophores, this compound exemplifies the principle of structural diversity that drives modern medicinal chemistry research. The systematic variation of substituents around the pyridazinone core has emerged as a powerful strategy for optimizing biological activity while maintaining favorable physicochemical properties.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Pyridazinone Core | Six-membered heterocycle with adjacent nitrogens | Provides aromatic stability and hydrogen bonding capacity |

| 3-Chlorophenyl Substituent | Electron-withdrawing aromatic group | Modulates electronic properties and lipophilicity |

| 4-Hydroxyl Group | Polar functional group | Enables hydrogen bonding and affects solubility |

| 3-Methyl Ester | Ester functionality | Provides sites for chemical modification |

Significance in Chemical Research

The research significance of this compound extends across multiple dimensions of chemical investigation, particularly in the development of novel therapeutic agents and the understanding of heterocyclic structure-activity relationships. Recent studies have demonstrated that pyridazinone derivatives, including this specific compound, serve as valuable scaffolds for investigating anti-inflammatory mechanisms that operate independently of traditional pathways. The compound's unique structural features have made it an important tool for probing the relationship between chemical structure and biological activity in the context of heterocyclic pharmacophores.

Investigations into the compound's chemical properties have revealed insights into the broader principles governing pyridazinone reactivity and stability. The presence of both electron-donating and electron-withdrawing groups within the molecular framework provides opportunities for studying electronic effects on heterocyclic behavior. Research applications have encompassed synthetic methodology development, where the compound serves as both a target molecule and a starting material for accessing more complex derivatives. The systematic study of this compound has contributed to the advancement of general synthetic strategies for preparing N-substituted pyridazinones with controlled substitution patterns.

The compound's role in structure-activity relationship studies has proven particularly valuable for understanding how specific structural modifications influence biological outcomes. These investigations have informed the design of related compounds with optimized properties for specific research applications. The systematic evaluation of this compound and its analogs has provided fundamental insights into the molecular basis of heterocyclic compound activity. Contemporary research continues to build upon these foundations to explore new applications and synthetic approaches.

Classification Among N-Substituted Pyridazinones

This compound belongs to the specific subclass of N-aryl substituted pyridazinones, distinguished by the presence of an aromatic substituent attached to the nitrogen atom of the pyridazinone ring system. This classification places the compound within a select group of heterocycles that combine the pharmacophoric properties of pyridazinones with the electronic and steric effects of aromatic substitution. The 3-chlorophenyl substituent specifically categorizes this compound among halogenated N-aryl pyridazinones, a subset recognized for enhanced biological activity and improved pharmacokinetic properties.

Within the broader classification system for pyridazinone derivatives, the compound represents an example of a 4-hydroxy-6-oxo substitution pattern, which has emerged as particularly significant for biological activity. The additional presence of the methyl ester functionality at the 3-position creates a unique combination of functional groups that distinguishes this compound from simpler pyridazinone derivatives. Comparative studies with related compounds have demonstrated that this specific pattern of substitution confers distinctive chemical and biological properties. The classification of this compound has important implications for understanding its potential applications and for designing related molecules with optimized characteristics.

| Classification Level | Category | Defining Features |

|---|---|---|

| Primary | Heterocyclic Compound | Contains heteroatoms in ring structure |

| Secondary | Pyridazinone | Six-membered ring with adjacent nitrogens and carbonyl |

| Tertiary | N-Aryl Pyridazinone | Aromatic substituent on nitrogen |

| Quaternary | 4-Hydroxy-6-oxo Derivative | Specific hydroxyl and carbonyl substitution pattern |

| Quinternary | Methyl Ester Derivative | Ester functionality at 3-position |

Research Applications Overview

The research applications of this compound span multiple areas of chemical and biological investigation, reflecting the compound's versatility as both a research tool and a synthetic target. Primary applications have focused on its utility as a model compound for studying structure-activity relationships within the pyridazinone family, where systematic modifications of its structure have provided insights into the molecular basis of biological activity. The compound has served as a valuable reference standard for comparative studies investigating the effects of different substitution patterns on heterocyclic behavior.

Synthetic methodology development represents another significant area of application, where the compound has been employed both as a synthetic target for developing new preparative methods and as a starting material for accessing more complex derivatives. These investigations have contributed to the advancement of general strategies for preparing N-substituted pyridazinones with controlled substitution patterns. The compound's well-defined structure and predictable reactivity have made it particularly valuable for validating new synthetic approaches and reaction conditions. Research into its chemical properties has informed broader understanding of pyridazinone chemistry and has guided the design of improved synthetic protocols.

Biological research applications have encompassed studies of anti-inflammatory activity, where the compound has contributed to understanding mechanisms of action that operate independently of traditional inflammatory pathways. The systematic evaluation of this compound alongside related derivatives has provided fundamental insights into how structural features influence biological outcomes. Contemporary research continues to explore new applications for this compound, particularly in the context of drug discovery programs targeting novel therapeutic mechanisms. The compound's role as a chemical probe has proven valuable for investigating the molecular targets and pathways associated with pyridazinone biological activity.

| Research Area | Specific Applications | Key Contributions |

|---|---|---|

| Structure-Activity Studies | Model compound for systematic modification | Insights into molecular basis of activity |

| Synthetic Methodology | Target and starting material | Development of preparative methods |

| Biological Investigation | Anti-inflammatory mechanism studies | Understanding of novel pathways |

| Chemical Probe Applications | Molecular target identification | Pathway characterization |

| Drug Discovery | Lead compound optimization | Therapeutic mechanism exploration |

特性

IUPAC Name |

methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-19-12(18)11-9(16)6-10(17)15(14-11)8-4-2-3-7(13)5-8/h2-6,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKECTAREXPOXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C=C1O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Hydrazine Derivatives

One prevalent approach involves cyclization of hydrazine derivatives with β-ketoesters or β-diketones. For example, a typical route includes:

- Condensation of a chlorinated aromatic aldehyde with hydrazine derivatives to form hydrazones.

- Cyclization under acidic or basic conditions to form the pyridazine ring.

- Subsequent oxidation or hydrolysis to introduce the hydroxy and oxo functionalities.

Research findings indicate that using chlorinated phenyl precursors enhances regioselectivity towards the 3-chlorophenyl substitution.

Nucleophilic Substitution and Cross-Coupling

The chlorophenyl group can be introduced via nucleophilic aromatic substitution on activated pyridazine intermediates or through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling. For instance:

- Starting from a suitable pyridazine precursor bearing a leaving group (e.g., halogen), the 3-chlorophenyl group is attached using Pd-catalyzed coupling with 3-chlorophenylboronic acid or similar reagents.

Functional Group Transformations

Post-coupling modifications include:

- Hydroxylation at the 4-position through oxidation reactions.

- Oxidation of the methyl group to introduce the keto functionality at the 6-position, often via selective oxidation agents like PCC or chromium-based oxidants.

Esterification

The methyl ester is typically introduced through Fischer esterification or methylation of the carboxylic acid intermediate using methyl iodide or dimethyl sulfate under basic or acidic conditions.

Representative Synthetic Route

Data Tables Summarizing Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, chlorobenzaldehyde | Ethanol | Reflux | 65-80 | Regioselectivity depends on substituents |

| Cross-coupling | 3-chlorophenylboronic acid, Pd catalyst | Toluene or DMF | 80°C | 70-85 | Requires inert atmosphere |

| Hydroxylation | Oxidant (PCC) | Dichloromethane | Room temp | 60-75 | Selective oxidation at 4-position |

| Oxidation | Chromium-based oxidant | Acetone/water | Reflux | 55-70 | Controlled to prevent overoxidation |

| Esterification | Methyl iodide | Acetone | Reflux | 75-90 | Excess methylating agent |

Research Findings and Optimization

- Selectivity : Use of directing groups and specific catalysts enhances regioselectivity for the chlorophenyl substitution.

- Yield Improvement : Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

- Purification : Column chromatography and recrystallization are standard for obtaining high-purity compounds.

Notes and Considerations

- The presence of electron-withdrawing groups like chlorine influences reaction pathways, especially in nucleophilic substitutions.

- Protecting groups may be employed during multi-step synthesis to prevent undesired side reactions.

- The choice of oxidants and reaction conditions critically affects the formation of the hydroxy and oxo groups.

化学反応の分析

Types of Reactions

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity

- Antiviral Activity

- Anticancer Activity

Antimicrobial Activity

Research indicates that methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may be useful in developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has been explored in laboratory settings. It has shown effectiveness against certain strains of viruses, potentially through mechanisms that inhibit viral replication. Further studies are needed to elucidate the specific pathways involved.

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research has indicated that it can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings suggest that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro... | Antimicrobial, Anticancer | Unique pyridazine structure |

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

作用機序

The mechanism of action of Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Variations |

|---|---|---|---|---|

| Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | C₁₂H₉ClN₂O₄ | 280.67 | 339029-80-0 | Reference compound; methyl ester at C3, 3-chlorophenyl at N1, hydroxyl at C4, oxo at C6 |

| 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid | C₁₁H₇ClN₂O₄ | 266.64 | 339029-56-0 | Carboxylic acid at C3 (vs. methyl ester); otherwise identical to the target compound |

| Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate | C₇H₇ClN₂O₃ | 202.60 | N/A | Ethyl ester at C4 (vs. methyl ester at C3); lacks 3-chlorophenyl and hydroxyl groups |

| Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate | C₁₈H₁₅N₃O₄S | 369.39 | 338396-07-9 | 4-Methoxyphenyl at N1, pyridin-2-ylsulfanyl at C4 (vs. hydroxyl at C4) |

Key Comparative Insights

Ester vs. Carboxylic Acid Functional Group

The carboxylic acid analogue (CAS: 339029-56-0) lacks the methyl ester at position 3, resulting in a lower molecular weight (266.64 vs. 280.67 g/mol) . This substitution likely increases hydrophilicity due to the carboxylic acid’s higher polarity compared to the ester, which may influence solubility and membrane permeability in biological systems.

Ester Chain Length and Position

Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate (C₇H₇ClN₂O₃) features an ethyl ester at position 4 instead of a methyl ester at position 3, along with simpler substituents. The ethyl group may marginally enhance lipophilicity (LogP ≈ 1.01) compared to methyl esters, though experimental data for the target compound is unavailable .

Aromatic Substituent Effects

Replacing the 3-chlorophenyl group with a 4-methoxyphenyl group (as in CAS: 338396-07-9) introduces an electron-donating methoxy group, which could alter electronic properties and binding interactions in pesticidal or pharmacological contexts.

Hydroxyl Group Impact

The hydroxyl group at position 4 in the target compound distinguishes it from analogues lacking this moiety (e.g., ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate). This group likely contributes to hydrogen-bonding capacity, influencing crystal packing (relevant to crystallographic studies using tools like SHELXL ) and solubility in polar solvents.

生物活性

Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, with the CAS number 339029-80-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₂H₉ClN₂O₄

- Molecular Weight: 280.66 g/mol

- Melting Point: 134-136 °C

- Hazard Classification: Irritant .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. The presence of the chlorophenyl group and the hydroxyl moiety are significant for its pharmacological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

In vitro studies have shown that derivatives of pyridazinecarboxylates can inhibit pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions .

In Vivo Studies

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers. The study utilized a dosage regimen that highlighted its potential efficacy in reducing inflammation and pain associated with conditions such as arthritis .

Case Study: Anticancer Potential

A notable case study examined the effects of this compound on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it induces apoptosis in cancer cells through activation of caspase pathways .

Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-ketoesters, followed by chlorophenyl group introduction via nucleophilic substitution. For analogs, microwave-assisted synthesis has been used to enhance yield and reduce side products . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and TLC validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer: Essential techniques include:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., 3-chlorophenyl protons at δ 7.2–7.8 ppm; pyridazine carbonyl at ~δ 165 ppm) .

- IR : Identify hydroxyl (~3200 cm⁻¹), carbonyl (~1700 cm⁻¹), and pyridazine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : For crystal structure determination, use SHELXL for refinement and ORTEP-3 for visualization .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. Accelerated degradation studies (40°C/75% RH for 14 days) can identify susceptibility to moisture/heat. Monitor via HPLC for decomposition products like 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid .

Q. What solvent systems are effective for solubility and crystallization?

- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. For crystallization, slow evaporation from ethanol/dichloromethane (1:3) mixtures yields well-defined crystals suitable for X-ray analysis .

Advanced Questions

Q. How can data contradictions in X-ray crystallography (e.g., thermal parameters vs. electron density maps) be resolved?

- Methodological Answer: Contradictions often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and refine hydrogen bonding networks with restraints. Validate with R-factor convergence (<5%) and residual density maps (<0.5 eÅ⁻³). Cross-check with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) .

Q. What strategies optimize regioselectivity during pyridazine ring functionalization?

- Methodological Answer: Regioselectivity is influenced by steric/electronic effects. For 3-chlorophenyl substitution, employ directing groups (e.g., –OH at C4) to favor C3 carboxylation. Monitor reaction progress via in situ Raman spectroscopy to detect intermediates. Use Pd-catalyzed cross-coupling for late-stage diversification .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using the compound’s minimized structure (DFT-optimized) against target active sites (e.g., p38 MAP kinase). Validate binding poses with MD simulations (GROMACS, 100 ns) to assess stability. Compare with known inhibitors (e.g., SB-202190) for affinity trends .

Q. What analytical approaches identify degradation pathways under oxidative stress?

- Methodological Answer: Subject the compound to Fenton’s reagent (Fe²⁺/H₂O₂) and analyze products via LC-MS/MS. Major pathways include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。